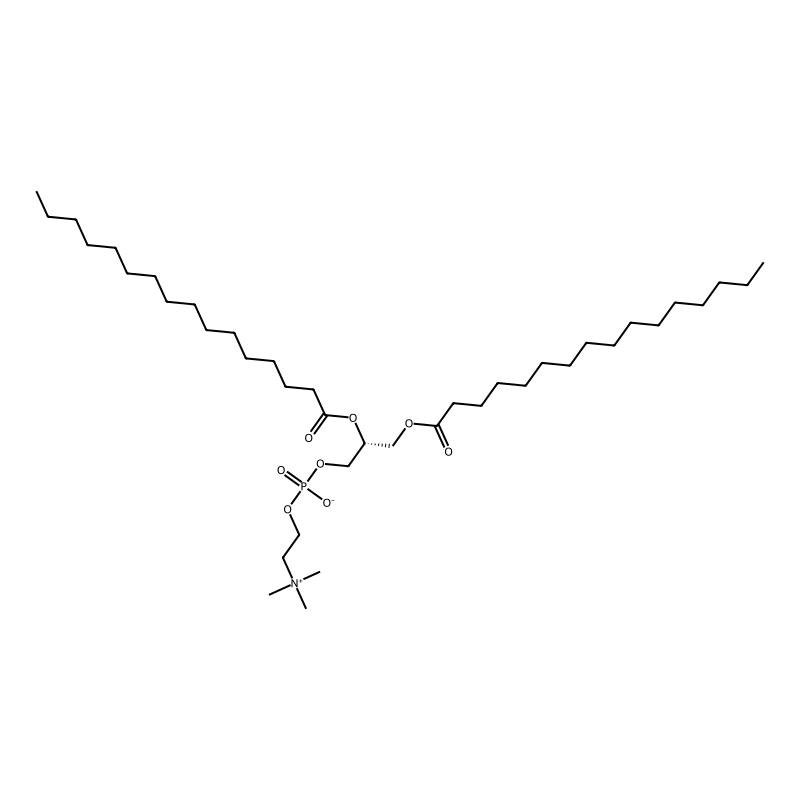

Colfosceril palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action Research

Studies have investigated how colfosceril palmitate works at a cellular level to improve lung function. Research has shown that it reduces surface tension at the air-liquid interface in the alveoli, similar to natural surfactant. This allows the alveoli to expand and contract more easily during breathing, improving gas exchange ().

Clinical Trials

Colfosceril palmitate has been compared to other synthetic surfactants and natural surfactant replacements in clinical trials. These trials have evaluated its effectiveness in improving oxygenation, reducing the need for mechanical ventilation, and overall survival rates in premature infants with RDS ().

Long-Term Outcomes Research

Some studies have explored the long-term effects of colfosceril palmitate treatment on lung function in children who were born prematurely and treated for RDS. These studies aim to understand if there are any lasting impacts on lung development or susceptibility to respiratory illnesses later in life ().

Colfosceril palmitate is a synthetic pulmonary surfactant primarily used in the treatment of respiratory distress syndrome, particularly in premature infants. It is classified as a phospholipid and belongs to the family of glycerophosphocholines, where it plays a critical role in reducing surface tension at the alveolar air-liquid interface. This action helps prevent alveolar collapse, thereby improving lung compliance and facilitating better gas exchange .

Colfosceril palmitate acts as a replacement surfactant in premature infants with respiratory distress syndrome (RDS) []. RDS is a condition where the lungs lack sufficient natural surfactant, leading to difficulty breathing and potential respiratory failure. By mimicking the function of natural surfactant, colfosceril palmitate helps to keep the alveoli inflated and improves gas exchange in the lungs [].

Key Reactions:- Hydrolysis: Converts colfosceril palmitate into fatty acids and glycerol.

- Oxidation: May lead to degradation products that could influence its activity.

Colfosceril palmitate is synthesized through chemical processes involving the esterification of palmitic acid with glycerophosphocholine. The synthesis typically includes steps such as purification and formulation into a stable surfactant suspension suitable for clinical use. The precise conditions can vary, but they generally aim to ensure high purity and efficacy of the final product .

General Steps:- Esterification: Combine palmitic acid and glycerophosphocholine.

- Purification: Remove unreacted materials and by-products.

- Formulation: Prepare a stable suspension for administration.

Colfosceril palmitate is primarily used in neonatal medicine for treating respiratory distress syndrome in premature infants. It serves as a replacement for deficient or ineffective endogenous surfactant, thereby improving oxygenation and reducing the risk of complications associated with lung collapse .

Clinical Uses:- Treatment of neonatal respiratory distress syndrome.

- Administration in preterm infants to enhance lung function.

Colfosceril palmitate shares similarities with several other pulmonary surfactants, particularly those used in clinical settings for similar indications. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Beractant | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Derived from natural surfactants; used widely. |

| Poractant alfa | A mixture of phospholipids | Higher efficacy in severe cases; natural origin. |

| Palmitic acid | C16H32O2 | Fatty acid component; not a surfactant itself. |

Uniqueness of Colfosceril Palmitate:

Colfosceril palmitate's unique formulation allows it to effectively stabilize alveoli while minimizing adverse reactions compared to other surfactants like beractant and poractant alfa. Its synthetic nature also allows for consistent quality and availability .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

Colfosceril Palmitate is a lung surfactant agent that is used as a replacement for endogenous lung surfactant. Colfosceril palmitate is effective in reducing the surface tension of pulmonary fluids, thereby increasing lung compliance properties to prevent alveolar collapse and improve breathing. This drug is used in the treatment of neonatal respiratory distress.

ATC Code

R07 - Other respiratory system products

R07A - Other respiratory system products

R07AA - Lung surfactants

R07AA01 - Colfosceril palmitate

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

After 5 days, most of the administered dose (56%) is distributed throughout the body with renal and fecal excretion being the minor elimination pathway representing the 4 and 2% of the eliminated dose respectively. The major route of elimination is by expelled air which accounts for 28% of the administered dose.

Colfosceril palmitate is distributed uniformly to all lobes of the lung, distal airways and alveolar spaces. It will not enter the systemic circulation in healthy lungs, however when the integrity of the tissue is distrupted colfosceril can reach systemic circulation. Even 5 days after administration, there are traces of colfosceril palmitate retained in the body that represented 72% of the administered dose which by then have entered pathways of lipid metabolism to become tissue associated.

After 5 days of drug administration, the lung and liver would contain 10% of the administered dose and the elimination via renal excretion accounts only for 8% of the administered dose. This proved a very small renal clearance and confirmed that the major elimination route is by expired air.

Metabolism Metabolites

Wikipedia

Colfosceril_palmitate

Biological Half Life

Use Classification

Dates

2: Baser ME, Kennedy TP, Dodson R, Rao NV, Rawlings W Jr, Hoidal JR. Hydroxyl radical generating activity of hydrous but not calcined kaolin is prevented by surface modification with dipalmitoyl lecithin. J Toxicol Environ Health. 1990;29(1):99-108. PubMed PMID: 2299691.

3: Ma JY, Weber KC. Dipalmitoyl lecithin and lung surfactant adsorption at an air-liquid interface by respirable particles. Environ Res. 1986 Oct;41(1):120-9. PubMed PMID: 3757964.

4: Boroske E, Trahms L. A 1H and 13C NMR study of motional changes of dipalmitoyl lecithin associated with the pretransition. Biophys J. 1983 Jun;42(3):275-83. PubMed PMID: 6688189; PubMed Central PMCID: PMC1329236.

5: Lohninger A, Salzer H, Simbruner G, Husslein P, Martin G. Relationships among human amniotic fluid dipalmitoyl lecithin, postpartum respiratory compliance, and neonatal respiratory distress syndrome. Clin Chem. 1983 Apr;29(4):650-5. PubMed PMID: 6687565.

6: Fischbach F, Krieglsteiner P, Lohninger A, Hütter W, Erhardt W, Blümel G. [Pharmacological influences on fetal lung maturity, part V: Influencing the pulmonary DPL (dipalmitoyl lecithin) level with L-thyroxin (T4)]. Z Geburtshilfe Perinatol. 1982 Jun-Jul;186(3):150-6. German. PubMed PMID: 6896943.

7: Krieglsteiner P, Lohninger A, Fischbach F, Riedl W, Szudrowicz D, Erhardt W, Blümel G. [Pharmacologic influencing of fetal phospholipid synthesis. Part IV: influencing the DPL(dipalmitoyl-lecithin) content of fetal lung by betamethasone (author's transl)]. Z Geburtshilfe Perinatol. 1980 Oct;184(5):343-9. German. PubMed PMID: 6895135.

8: Mudd JB, McManus TT. Effect of steryl glycosides on the phase transition of dipalmitoyl lecithin. Plant Physiol. 1980 Jan;65(1):78-80. PubMed PMID: 16661148; PubMed Central PMCID: PMC440270.

9: Barrow RE, Hills BA. Surface tension induced by dipalmitoyl lecithin in vitro under physiological conditions. J Physiol. 1979 Dec;297(0):217-27. PubMed PMID: 583427; PubMed Central PMCID: PMC1458716.

10: Okada S, Nakagaki M. [Penetration of trifluoperazine into mixed monolayers of dipalmitoyl lecithin and cholesterol (author's transl)]. Yakugaku Zasshi. 1979 Oct;99(10):976-81. Japanese. PubMed PMID: 583495.

11: Lelkes PI, Kapitkovsky A, Eibl H, Miller IR. Headgroup-dependent modulation of phase transition in dipalmitoyl lecithin analogs: a fluorescence depolarization study. FEBS Lett. 1979 Jul 1;103(1):181-5. PubMed PMID: 582436.

12: Arias F, Pineda J, Johnson LW. Changes in human amniotic fluid lecithin/sphingomyelin ratio and dipalmitoyl lecithin associated with maternal betamethasone therapy. Am J Obstet Gynecol. 1979 Apr 15;133(8):894-8. PubMed PMID: 581927.

13: Nakagaki M, Okada S, Mochida K. [Penetration of phenothiazine derivatives into dipalmitoyl lecithin monolayer (author's transl)]. Yakugaku Zasshi. 1979 Apr;99(4):393-401. Japanese. PubMed PMID: 582606.

14: Bichler A, Wiesinger H, Mayr P. [Investigations of the effect and mechanism of action of the beta-sympathomimetic ritodrine on the synthesis and release of dipalmitoyl-lecithin in the fetal rabbit lung (author's transl)]. Arch Gynecol. 1979 Mar 28;227(1):29-38. German. PubMed PMID: 443864.

15: Colacicco G, Ray AK, Basu MK, Wittner M, Rosenbaum RM. Cultured lung cells: interplay effects of beta-mimetics, prostaglandins and corticosteroids in the biosynthesis of dipalmitoyl lecithin. Z Naturforsch C. 1979 Jan-Feb;34(1-2):101-5. PubMed PMID: 155940.

16: Colacicco G, Basu MK. Effect of serum albumin on dynamic force-area curve of dipalmitoyl lecithin. Respir Physiol. 1978 Mar;32(3):265-79. PubMed PMID: 580813.

17: Reinert JC, Lowry RR, Wickman HH. Synthesis of a monobrominated analog of dipalmitoyl lecithin. Lipids. 1978 Jan;13(1):85-7. doi: 10.1007/BF02533371. PubMed PMID: 27519999.

18: Haberkorn RA, Griffin RG, Meadows MD, Oldfield E. Deuterium nuclear magnetic resonance investigation of the dipalmitoyl lecithin-cholesterol-water system. J Am Chem Soc. 1977 Oct 26;99(22):7353-5. PubMed PMID: 578806.

19: Brosio E, Conti F, Di Nola A, Kovacs AL. A stereochemical model for phospholipids. I. Conformational energy refinement and molecular packing of L-alpha-dipalmitoyl-lecithin (DPL). J Theor Biol. 1977 Jul 21;67(2):319-34. PubMed PMID: 895167.

20: Mulay S, Khamsi F, Solomon S. Quantification of dipalmitoyl lecithin in lung wash and extracts. Anal Biochem. 1977 Feb;77(2):350-61. PubMed PMID: 576570.